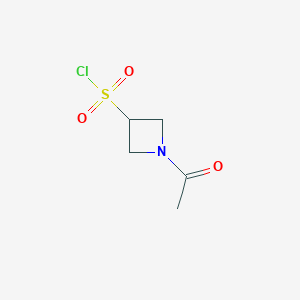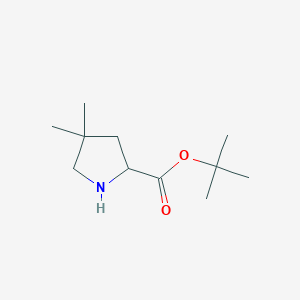
1-Acetylazetidine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylazetidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 2503207-33-6 . It has a molecular weight of 197.64 and is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .Molecular Structure Analysis
The Inchi Code of 1-Acetylazetidine-3-sulfonyl chloride is1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 . The molecular formula is C5H8ClNO3S. Chemical Reactions Analysis
Azetidines have shown unique reactivity driven by a considerable ring strain . They have been involved in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide various 3-arylazetidines .Physical And Chemical Properties Analysis
1-Acetylazetidine-3-sulfonyl chloride has a molecular weight of 197.64 .Wissenschaftliche Forschungsanwendungen
Synthesis of Other Chemical Compounds
“1-Acetylazetidine-3-sulfonyl chloride” is often used as a building block in the synthesis of other chemical compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.
Pharmaceutical Testing
This compound is used in pharmaceutical testing . It can be used to test the efficacy and safety of new drugs, as well as to study the mechanisms of drug action.
Polymer Chemistry
“1-Acetylazetidine-3-sulfonyl chloride” can be used in the polymerization of ring-strained nitrogen-containing monomers . Despite the difficulties associated with controlling the polymerization of these monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of “1-Acetylazetidine-3-sulfonyl chloride” can be used in antibacterial and antimicrobial coatings . These coatings can be applied to a variety of surfaces to prevent the growth of harmful bacteria and microbes.
CO2 Adsorption
These polymers can also be used for CO2 adsorption . This makes “1-Acetylazetidine-3-sulfonyl chloride” a potentially valuable tool in efforts to combat climate change.
Chelation and Materials Templating
The polymers can be used for chelation, a process that involves the formation of multiple bonds between a metal ion and a molecule . They can also be used in materials templating, which involves using a template to create a material with a specific structure .
Non-viral Gene Transfection
Finally, the polymers can be used in non-viral gene transfection . This is a method of introducing foreign DNA into cells, and it has important applications in genetic research and therapy .
Zukünftige Richtungen
Azetidines are considered important in organic synthesis and medicinal chemistry due to their unique structural and chemical properties . Recent advances in the chemistry and reactivity of azetidines have been reported , indicating potential future directions in this field.
Relevant Papers Relevant papers on 1-Acetylazetidine-3-sulfonyl chloride can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more . Other relevant papers discuss the synthesis and reactivity of azetidines .
Eigenschaften
IUPAC Name |
1-acetylazetidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWSVDSTCQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)




![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)